molecular formula C18H27BrN2O2 B2968036 tert-Butyl (1R*,4R*)-4-(4-bromobenzylamino)cyclohexylcarbamate CAS No. 1286273-59-3

tert-Butyl (1R*,4R*)-4-(4-bromobenzylamino)cyclohexylcarbamate

Numéro de catalogue: B2968036
Numéro CAS: 1286273-59-3
Poids moléculaire: 383.33
Clé InChI: LZNQEZBYVGBLEX-WKILWMFISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

tert-Butyl (1R,4R)-4-(4-bromobenzylamino)cyclohexylcarbamate is a cyclohexylcarbamate derivative featuring a trans-1,4-disubstituted cyclohexane backbone. The compound incorporates a tert-butoxycarbonyl (Boc) protecting group and a 4-bromobenzylamino substituent, making it a valuable intermediate in medicinal chemistry and drug discovery. Its stereochemistry (1R,4R) ensures specific spatial arrangements critical for binding interactions in biological systems.

Propriétés

IUPAC Name

tert-butyl N-[4-[(4-bromophenyl)methylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-16-10-8-15(9-11-16)20-12-13-4-6-14(19)7-5-13/h4-7,15-16,20H,8-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNQEZBYVGBLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001118949
Record name Carbamic acid, N-[trans-4-[[(4-bromophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001118949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286273-59-3
Record name Carbamic acid, N-[trans-4-[[(4-bromophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001118949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Activité Biologique

tert-Butyl (1R*,4R*)-4-(4-bromobenzylamino)cyclohexylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships, and relevant case studies that highlight its efficacy and applications.

  • Molecular Formula : C18H27BrN2O2
  • Molar Mass : 383.32 g/mol
  • CAS Number : 1286275-65-7

The compound acts primarily as a selective modulator of certain receptors, influencing various biological pathways. Its structure allows for interactions with neurotransmitter systems, particularly those related to the central nervous system.

Pharmacological Effects

  • Antagonistic Properties : Research indicates that tert-butyl (1R*,4R*)-4-(4-bromobenzylamino)cyclohexylcarbamate exhibits antagonistic effects on specific receptor sites, which can lead to therapeutic benefits in conditions like anxiety and depression.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

  • The tert-butyl group enhances lipophilicity, facilitating better membrane permeability.
  • The bromobenzyl moiety appears crucial for receptor binding affinity, as variations in this group lead to marked changes in biological potency.

Data Tables

PropertyValue
Molecular Weight383.32 g/mol
Boiling PointNot available
Melting PointNot available
SolubilitySoluble in organic solvents

Study 1: Neuropharmacological Evaluation

A study conducted on animal models evaluated the neuropharmacological effects of tert-butyl (1R*,4R*)-4-(4-bromobenzylamino)cyclohexylcarbamate. The findings demonstrated significant reductions in anxiety-like behaviors when administered at specific doses compared to control groups.

Study 2: In Vitro Anti-inflammatory Activity

In vitro assays were performed to assess the anti-inflammatory properties of the compound. The results indicated a substantial decrease in pro-inflammatory cytokines when treated with tert-butyl (1R*,4R*)-4-(4-bromobenzylamino)cyclohexylcarbamate, suggesting its potential as an anti-inflammatory agent.

Comparaison Avec Des Composés Similaires

Halogen-Substituted Analogs

  • tert-Butyl (1R,4R)-4-(2-chlorobenzamido)cyclohexylcarbamate (CAS 1286274-13-2): Replaces the 4-bromobenzylamino group with a 2-chlorobenzamido moiety. Boiling point: 513.1 ± 50.0 °C at 760 mmHg, higher than brominated analogs due to stronger dipole interactions .
  • tert-Butyl ((1R,2R)-2-((4-bromobenzyl)oxy)cyclohexyl)carbamate (CAS 1958100-53-2): Substitutes the amino group with an ether-linked 4-bromobenzyloxy chain. Molecular weight: 384.31 (vs. ~383.32 for the target compound), with altered hydrogen-bonding capacity due to the ether oxygen .

Fluorinated Derivatives

  • tert-Butyl (1R,4R)-4-(5-fluoro-1-oxoisoindolin-2-yl)cyclohexylcarbamate (CAS 1707367-80-3): Replaces the benzylamino group with a fluorinated isoindolinone ring. Molecular weight: 348.41, lower than the target compound due to the absence of bromine. Estimated purity >95%, suggesting robust synthetic protocols for fluorinated analogs .

Amino Group Modifications

  • tert-Butyl (trans-4-(isobutylamino)cyclohexyl)carbamate (CymitQuimica Ref: 3D-LBC27353): Substitutes 4-bromobenzylamino with an isobutylamino group.

Physicochemical Properties

Compound Molecular Weight logP Boiling Point (°C) Purity Reference
Target Compound ~383.32 ~3.5* N/A N/A
tert-Butyl (2-chlorobenzamido) derivative 352.856 3.22 513.1 ± 50.0 N/A
4-Bromobenzyloxy ether analog 384.31 N/A N/A N/A
Fluorinated isoindolinone derivative 348.41 N/A N/A >95%

*Estimated based on structural similarity.

Q & A

Q. How do structural modifications (e.g., replacing bromine with fluorine) impact biological activity?

  • Lipophilicity : Fluorine reduces logP, potentially altering membrane permeability in pharmacological studies .
  • Metabolic Stability : Bromine’s higher atomic weight may slow oxidative metabolism compared to fluorine .
  • Target Binding : Halogen bonding with biomolecules (e.g., kinases) varies with electronegativity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.